Methylene-Bis Paroxetine Dihydrochloride
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Overview
Description
Methylene-Bis Paroxetine Dihydrochloride is a chemical compound primarily used as an impurity reference material in pharmaceutical testing. It is related to Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, anxiety disorders, and other mental health conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylene-Bis Paroxetine Dihydrochloride involves complex organic reactions. One common method includes the use of metal-catalyzed reactions, where transition metals like iron, nickel, and ruthenium serve as catalysts . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process often involves multiple steps, including the preparation of intermediates, purification, and final crystallization. The use of advanced equipment and technology ensures that the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methylene-Bis Paroxetine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
Methylene-Bis Paroxetine Dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methylene-Bis Paroxetine Dihydrochloride is closely related to that of Paroxetine. It enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the serotonin (SERT) receptor. This inhibition increases the level of serotonin in the synaptic cleft, alleviating symptoms of depression and anxiety . The compound also interacts with various molecular targets, including cytochrome P450 enzymes, which play a role in its metabolism .
Comparison with Similar Compounds
Similar Compounds
Paroxetine Dimer Dihydrochloride: A closely related compound with similar chemical structure and properties.
Paroxetine Hydrochloride: The primary active ingredient in many antidepressant medications.
Uniqueness
Methylene-Bis Paroxetine Dihydrochloride is unique due to its specific structure, which includes two Paroxetine molecules linked by a methylene bridge. This unique structure allows it to serve as an impurity reference material, providing valuable insights into the purity and quality of Paroxetine formulations .
Properties
Molecular Formula |
C39H40F2N2O6 |
---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-[[6-[[6-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine |
InChI |
InChI=1S/C39H40F2N2O6/c40-30-5-1-24(2-6-30)32-9-11-42-18-28(32)20-44-34-16-38-36(46-22-48-38)14-26(34)13-27-15-37-39(49-23-47-37)17-35(27)45-21-29-19-43-12-10-33(29)25-3-7-31(41)8-4-25/h1-8,14-17,28-29,32-33,42-43H,9-13,18-23H2 |
InChI Key |
VKTXNNYQYBNOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3CC5=CC6=C(C=C5OCC7CNCCC7C8=CC=C(C=C8)F)OCO6)OCO4 |
Origin of Product |
United States |
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